molecular formula C10H16O2 B13500323 3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid

3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid

Cat. No.: B13500323
M. Wt: 168.23 g/mol
InChI Key: GMADQAAVBUJUCU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid is an organic compound characterized by the presence of cyclopropyl groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid can be achieved through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, followed by acidification to yield the desired product . Another method includes the cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrolysis of cyclopropyl cyanide under controlled conditions. The process requires careful handling of reagents and optimization of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Typical nucleophiles include halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid is unique due to its dual cyclopropyl groups, which impart distinct steric and electronic characteristics

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-cyclopropyl-2-(cyclopropylmethyl)propanoic acid

InChI

InChI=1S/C10H16O2/c11-10(12)9(5-7-1-2-7)6-8-3-4-8/h7-9H,1-6H2,(H,11,12)

InChI Key

GMADQAAVBUJUCU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(CC2CC2)C(=O)O

Origin of Product

United States

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